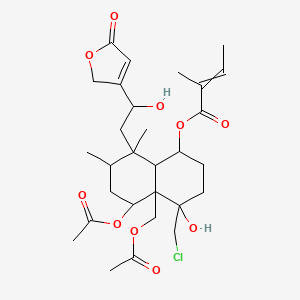
5-(Boc-amino)-thiazole-4-carboxylic acid
Vue d'ensemble
Description
5-(Boc-amino)-thiazole-4-carboxylic acid (Boc-ATCA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been studied for its unique chemical properties and its ability to interact with biological systems, making it a promising tool for various research applications.
Applications De Recherche Scientifique
1. Design of Heterocyclic γ-Amino Acids
5-(Boc-amino)-thiazole-4-carboxylic acid is part of a class of constrained heterocyclic γ-amino acids (ATCs) built around a thiazole ring. These compounds are valuable in mimicking the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins. A synthesis route via cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered acetates has been developed, providing a flexible method for introducing a variety of lateral chains on the γ-carbon atom or the thiazole core of γ-amino acids (Mathieu et al., 2015).
2. Synthesis of Triazole-Based Scaffolds
5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule similar to this compound, is utilized in the synthesis of peptidomimetics and biologically active compounds based on the triazole scaffold. A protocol involving ruthenium-catalyzed cycloaddition and subsequent steps produces a protected version of this triazole amino acid, suitable for the preparation of triazole-containing dipeptides and compounds with potential biological activities (Ferrini et al., 2015).
3. Synthesis and Structural Studies of Peptide Mimetics
X-ray crystal structures of Boc-protected derivatives of novel di- and tripeptide mimetics, including derivatives of 2-aminomethyl-1,3-thiazole-4-carboxylic acid, have been studied. These studies help understand the conformational properties of these compounds, which are valuable in the design of peptide mimetics and potential pharmaceutical agents (Kaiser et al., 2000).
4. Development of Helical Oligomers
ATCs, including 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, have been synthesized and used as building blocks for helical oligomers. The structures of these oligomers in various environments (solid state, organic solvents, aqueous solutions) have been analyzed, revealing a well-defined 9-helix structure, which is significant in the study of protein structures and interactions (Mathieu et al., 2013).
5. Synthesis of Novel Amino Acid Derivatives
A series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized, demonstrating good fungicidal and antivirus activities. These compounds offer a new strategy for fungi and virus control, showcasing the potential of thiazole-based amino acids in developing bioactive compounds (Fengyun et al., 2015).
Mécanisme D'action
Target of Action
The boc group is commonly used in peptide synthesis, suggesting that this compound may interact with proteins or enzymes .
Mode of Action
The Boc group in 5-(Boc-amino)-thiazole-4-carboxylic acid serves as a protecting group for the amino group. This protection allows for transformations of other functional groups without interference from the amino group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
The compound’s involvement in peptide synthesis suggests it may play a role in protein-related pathways .
Pharmacokinetics
The boc group is known to enhance the stability of compounds, which could potentially affect their bioavailability .
Result of Action
Its role in peptide synthesis suggests it may contribute to the formation of proteins or peptides .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the acidity of the environment.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-6-5(7(12)13)10-4-16-6/h4H,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJLZPMJYRHYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168147 | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864436-94-2 | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864436-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















